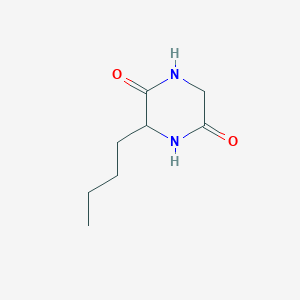
3-Butylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylpiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a piperazine ring with oxo groups at positions 2 and 5, and a butyl group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the self-condensation of amino acid esters. For instance, the self-condensation of glycine can lead to the formation of piperazine-2,5-dione derivatives . Another method involves the Ugi reaction, a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions, such as the Ugi reaction, followed by post-transformation steps. These methods are favored due to their high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: this compound derivatives have shown potential as anticancer agents and antibiotics.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butylpiperazine-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methylpiperazine-2,5-dione: Similar in structure but with a methyl group instead of a butyl group.
Tryptamine-piperazine-2,5-dione: A conjugate with tryptamine, known for its anticancer properties.
Phenylahistin: An anti-microtubule agent with a piperazine-2,5-dione core.
Uniqueness: 3-Butylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Eigenschaften
CAS-Nummer |
90123-69-6 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-butylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-6-8(12)9-5-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
DSZKJRXALGGCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)NCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






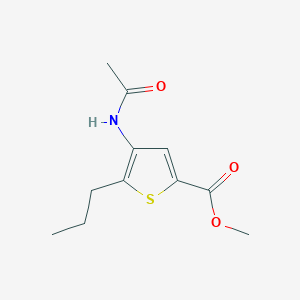
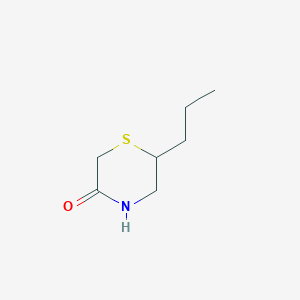

![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
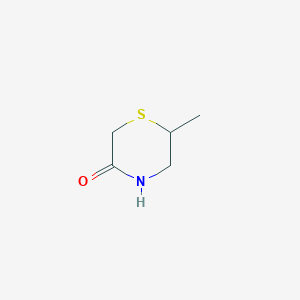
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)
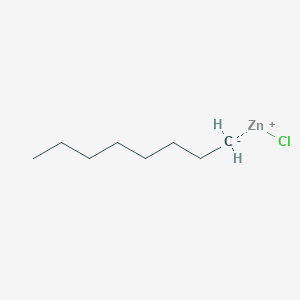


![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
